5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid
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Overview
Description
5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid is an organic compound with the molecular formula C15H13ClO3 This compound is characterized by the presence of a chlorophenyl group attached to a methoxy group, which is further connected to a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid typically involves the reaction of 4-chlorophenol with 2-methylbenzoic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the 4-chlorophenol, followed by the addition of 2-methylbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalysts such as palladium or copper may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce phenyl derivatives. Substitution reactions can result in a variety of substituted benzoic acids .
Scientific Research Applications
5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but lacks the methoxy and methylbenzoic acid groups.
2-[(4-Chlorophenyl)methoxy]benzoic acid: Similar but with a different substitution pattern on the benzoic acid moiety.
4-Chlorophenyl)(methoxy)acetic acid: Similar but with an acetic acid group instead of a benzoic acid group.
Uniqueness
5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group with a methoxy and methylbenzoic acid moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H13ClO3 |
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Molecular Weight |
276.71 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-methylbenzoic acid |
InChI |
InChI=1S/C15H13ClO3/c1-10-2-7-13(8-14(10)15(17)18)19-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
LGWJKPVOEWYCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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